molecular formula C12H12N4O B2521535 5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile CAS No. 551921-59-6

5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile

Cat. No.: B2521535
CAS No.: 551921-59-6
M. Wt: 228.255
InChI Key: YEPJRSJNIWBKIY-UHFFFAOYSA-N
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Description

Chemical Significance and Research Context

5-Amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile is a nitrogen-containing heterocyclic compound with a five-membered imidazole ring substituted with an amino group at position 5, a 2-ethoxyphenyl group at position 1, and a nitrile group at position 4. This structural arrangement confers high reactivity and versatility, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of the electron-withdrawing nitrile group enhances the compound’s ability to participate in nucleophilic addition reactions, while the amino group facilitates further functionalization through alkylation, acylation, or condensation.

The compound’s significance lies in its potential to serve as a scaffold for constructing biologically active molecules. Imidazole derivatives, particularly those with carbonitrile substituents, have demonstrated efficacy in targeting kinases, enzymes, and receptors involved in cancer, inflammation, and infectious diseases. Recent advances in synthetic methodologies, such as denitrogenative transformations and multicomponent reactions, have further expanded its utility in accessing complex heterocyclic systems.

Historical Development of Imidazole Carbonitrile Derivatives

The synthesis of imidazole carbonitriles dates back to early 20th-century studies on heterocyclic chemistry. Key milestones include:

Development Methodology Outcome
Early Synthesis (1900s) Condensation of aldehydes with cyanamide or cyanoacetamide derivatives Formation of imidazole carbonitriles with limited substitution patterns.
1970s–1990s Cycloaddition reactions between azides and alkynes (Huisgen cycloaddition) Introduction of triazole intermediates for im

Properties

IUPAC Name

5-amino-1-(2-ethoxyphenyl)imidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-2-17-11-6-4-3-5-10(11)16-8-15-9(7-13)12(16)14/h3-6,8H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPJRSJNIWBKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=NC(=C2N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821669
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-ethoxybenzaldehyde, the compound can be synthesized through a series of reactions involving nitrile formation, amination, and cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can produce primary amines .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
This compound serves as a crucial precursor in the synthesis of diverse heterocyclic compounds. Its imidazole ring and functional groups facilitate the formation of more complex structures through various chemical reactions, such as cyclization and substitution reactions. For instance, it can be transformed into derivatives that exhibit improved biological activity or altered physical properties.

Synthetic Routes
The synthesis typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions, starting from 2-ethoxybenzaldehyde. This process often involves nitrile formation, amination, and subsequent cyclization to yield the target compound.

Biological Applications

Antimicrobial and Anticancer Properties
Research has investigated the potential of 5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile as a bioactive molecule with antimicrobial and anticancer properties. Studies indicate that it may inhibit specific enzymes or bind to particular receptors, modulating biological pathways critical for cancer cell proliferation or microbial growth .

Drug Development
The compound is being explored for its potential use in drug development, particularly in targeting enzymes associated with various diseases. Its mechanism of action involves interaction with molecular targets that could lead to therapeutic effects in conditions such as cancer and infections .

Industrial Applications

Advanced Materials Development
In industrial settings, this compound is utilized in developing advanced materials with specific electronic or optical properties. The unique characteristics of this compound make it suitable for applications in electronics and photonics, where tailored properties are essential.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Anticancer Activity Study : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further drug development .
  • Antimicrobial Efficacy : Research showed that certain derivatives displayed promising antimicrobial activity against resistant strains of bacteria, indicating its utility in addressing antibiotic resistance issues .
  • Material Science Application : The compound has been incorporated into polymer matrices to enhance their electronic properties, showcasing its versatility beyond biological applications.

Mechanism of Action

The mechanism by which 5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis, and biological activities:

Compound Name Substituent Synthesis Yield Melting Point (°C) Biological Activity References
5-Amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile 2-Aminophenyl Cyclization of formimidine intermediate with KOH 89% 197–199 Anticancer (EGFR/tubulin inhibition; induces apoptosis and cell cycle arrest)
(R)-5-Amino-1-(2-hydroxypropyl)-1H-imidazole-4-carbonitrile (HPI) 2-Hydroxypropyl Ba(OH)₂-mediated cyclization of diaminomaleonitrile and amino alcohol 85% Not reported Key intermediate for Tenofovir (antiviral drug)
5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile 4-Methoxyphenyl Not explicitly detailed (likely similar cyclization) Not reported Not reported No direct activity data; commercial availability suggests research or industrial use
5-Amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile (Target Compound) 2-Ethoxyphenyl Presumed analogous to above methods Not reported Not reported Commercial availability (4 suppliers); potential applications inferred from analogs

Key Differences and Insights

Substituent Effects: The 2-aminophenyl analog exhibits marked anticancer activity due to enhanced hydrogen bonding with biological targets like tubulin and EGFR . The 2-hydroxypropyl group in HPI facilitates its role as a purine precursor in antiviral drug synthesis, with Ba(OH)₂ improving yield and purity over NaOH .

Synthetic Efficiency :

  • Yields for imidazole derivatives are generally high (85–95%), indicating robust cyclization protocols. Alkaline conditions (KOH or Ba(OH)₂) are critical for ring closure and purification .

Biological Relevance: Anticancer activity correlates with substituents enabling tubulin polymerization inhibition (e.g., 2-aminophenyl derivative reduces microtubule dynamics by 60% at 10 μM ).

Biological Activity

5-Amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological properties, mechanisms of action, and its implications for medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C₁₁H₁₃N₅O
  • Molecular Weight : 233.26 g/mol
  • Functional Groups : Imidazole ring, carbonitrile group, and an ethoxyphenyl substituent.

Anticancer Potential

Recent studies have highlighted the anticancer activity of imidazole derivatives, including this compound. Imidazole derivatives have been shown to inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action : Compounds similar to this compound have been found to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation. For instance, imidazole-based inhibitors demonstrated IC50 values indicating effective inhibition of EGFR enzymatic activity in breast and lung cancer cell lines .
CompoundCell LineIC50 (nM)
This compoundMDA-MB-231 (Breast)TBD
Similar CompoundsA549 (Lung)617.33
Erlotinib (Control)MDA-MB-231 (Breast)239.91

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Its structural analogs have demonstrated the ability to modulate bacterial DNA damage responses, which are crucial for developing new antibiotics . The mechanism involves inhibiting the RecA-mediated cleavage of LexA protein, a key regulator in bacterial SOS response pathways.

Study on Anticancer Activity

In a study evaluating various imidazole derivatives, including those structurally related to this compound, researchers conducted MTT assays across multiple cancer cell lines. The findings indicated significant antiproliferative effects at low concentrations, suggesting a strong potential for therapeutic application .

Study on Antimicrobial Mechanisms

Another study focused on the structural modifications of imidazole compounds to enhance their potency against resistant bacterial strains. This research emphasized the importance of specific functional groups in achieving desired biological activity and highlighted the relevance of high-throughput screening methods for identifying effective compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (like ethoxy) enhances the compound's ability to interact with biological targets.
SubstituentEffect on Activity
EthoxyIncreased potency
HydroxylModerate activity
HalogensVariable effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves cyclization reactions under alkaline conditions. For example, a similar imidazole derivative was synthesized by dissolving a precursor in water with 1 M KOH, stirring for 12 hours at room temperature, followed by extraction with ethyl acetate and purification via rotary evaporation . Purity validation requires 1H NMR spectroscopy (to confirm proton environments) and High-Resolution Mass Spectrometry (HRMS) (to verify molecular weight). Ensure reaction completion via TLC or HPLC monitoring.

Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?

  • Methodological Answer : Modify substituents on the imidazole core or ethoxyphenyl group. For instance, replacing the ethoxy group with methyl, chloro, or nitro substituents (as seen in related imidazole derivatives ) allows testing electronic effects. Use computational tools (e.g., DFT calculations) to predict steric/electronic impacts before synthesis. Biological assays (e.g., tubulin polymerization inhibition ) can then correlate structural changes with activity.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves aromatic protons (e.g., ethoxyphenyl signals at δ 6.8–7.5 ppm) and nitrile/amine groups.
  • FT-IR : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹).
  • HRMS : Validates molecular formula (e.g., C12H11N3O).
    Cross-reference spectral data with literature for analogs .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives targeting specific biological pathways?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian 09) to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict reactivity .
  • Molecular Docking : Dock derivatives into target proteins (e.g., tubulin PDB: 4DZ ) using AutoDock Vina to assess binding affinities.
  • MD Simulations : Evaluate stability of ligand-protein complexes over time (e.g., GROMACS).
    Integrate computational predictions with experimental validation to prioritize synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) from conflicting studies.
  • Dose-Response Curves : Re-evaluate IC50 values under standardized protocols.
  • Orthogonal Assays : Confirm activity via unrelated methods (e.g., SPR for binding affinity vs. cell viability assays).
    Statistical tools like ANOVA or PCA can identify outliers or confounding variables .

Q. How can reaction engineering improve yield and scalability of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, a Plackett-Burman design reduced experiments by 50% in a related imidazole synthesis .
  • Continuous Flow Chemistry : Enhance scalability and reduce side reactions via precise control of residence time and mixing.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What are the mechanistic implications of this compound’s electronic properties on its bioactivity?

  • Methodological Answer :

  • Electrostatic Potential Maps : Generate via DFT to identify nucleophilic/electrophilic regions. The nitrile group’s electron-withdrawing effect may enhance binding to polar protein pockets.
  • Hammett Constants : Quantify substituent effects on reaction rates or binding kinetics.
  • QSAR Models : Correlate electronic descriptors (e.g., logP, polar surface area) with biological endpoints (e.g., IC50) .

Q. How can advanced separation techniques isolate enantiomers or polymorphs of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases for enantiomer resolution.
  • Crystallography : Screen polymorphs via solvent evaporation or cooling crystallization. Single-crystal X-ray diffraction (SCXRD) confirms packing arrangements .
  • Membrane Separation : Apply nanofiltration membranes to separate intermediates during synthesis .

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